Mage A4 (230-239)

CAR-T cell therapy Adoptive cell transfer Solid tumor immunotherapy

MAGE-A4 (230-239) (sequence GVYDGREHTV) is the only validated HLA-A*02:01-restricted immunodominant epitope from the MAGE-A4 cancer/testis antigen. Unlike generic HLA-A2 peptides, this decapeptide delivers sequence-specific CD8+ T-cell activation essential for reproducible ELISpot, ICS, cytotoxicity, and TCR-engineered T-cell expansion assays. Crystal structure data (1.40 Å) supports rational design of TCR-mimetic antibodies and CAR constructs. Ensure translational relevance—choose the exact sequence-verified epitope, not a generic substitute.

Molecular Formula C48H73N15O17
Molecular Weight 1132.2 g/mol
Cat. No. B15599277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMage A4 (230-239)
Molecular FormulaC48H73N15O17
Molecular Weight1132.2 g/mol
Structural Identifiers
InChIInChI=1S/C48H73N15O17/c1-22(2)37(61-33(66)18-49)45(77)60-30(15-25-8-10-27(65)11-9-25)43(75)59-32(17-36(70)71)40(72)54-20-34(67)56-28(7-6-14-53-48(50)51)41(73)57-29(12-13-35(68)69)42(74)58-31(16-26-19-52-21-55-26)44(76)63-39(24(5)64)46(78)62-38(23(3)4)47(79)80/h8-11,19,21-24,28-32,37-39,64-65H,6-7,12-18,20,49H2,1-5H3,(H,52,55)(H,54,72)(H,56,67)(H,57,73)(H,58,74)(H,59,75)(H,60,77)(H,61,66)(H,62,78)(H,63,76)(H,68,69)(H,70,71)(H,79,80)(H4,50,51,53)/t24-,28+,29+,30+,31+,32+,37+,38+,39+/m1/s1
InChIKeyTVOBFJFQPGDIPA-GVRYAKSGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 1 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MAGE-A4 (230-239) Peptide: HLA-A2-Restricted Immunodominant Epitope for Targeted Cancer Immunotherapy Development and T-Cell Activation Studies


MAGE-A4 (230-239), sequence GVYDGREHTV, is a decapeptide derived from the melanoma-associated antigen A4 (MAGE-A4) protein, a well-characterized cancer/testis antigen (CTA) with restricted expression in normal tissues but prevalent in various malignancies [1]. This peptide functions as an immunodominant HLA-A*02:01-restricted epitope capable of eliciting specific CD8+ cytotoxic T lymphocyte (CTL) responses against tumor cells endogenously expressing MAGE-A4 [2]. First identified as a naturally processed CTL epitope in 1999, it has since become a cornerstone reagent for both basic research into tumor immunology and the development of advanced T-cell-based immunotherapies, including TCR-engineered T cells, peptide-based vaccines, and CAR-T cells targeting the peptide/MHC complex [3].

Why MAGE-A4 (230-239) Cannot Be Interchanged with Generic HLA-A2-Restricted Peptides or Alternative MAGE Family Epitopes in Experimental Systems


The specificity of T-cell recognition is exquisitely sensitive to peptide sequence, even among closely related analogs. MAGE-A4 (230-239) exhibits a unique structural and functional profile that cannot be substituted by other MAGE family epitopes or generic HLA-A2 model peptides. While MAGE-A4 shares homology with other MAGE proteins, the 230-239 epitope is distinct and not shared by MAGE-A1, -A2, -A3, -A6, -A10, or -A12, which utilize a different epitope (p248G9/p248D9) for HLA-A*0201 presentation [1]. Furthermore, recent comprehensive analyses of CAR-T cells targeting the MAGE-A4 (230-239)/HLA-A*02:01 complex revealed no cross-reactivity to analogous peptides, indicating that a broad range of amino acid residues in this specific sequence are critical for recognition [2]. Substituting with a generic or alternative peptide would result in the failure of T-cell activation, loss of target cell lysis in cytotoxicity assays, and compromised experimental validity in immunomonitoring studies. The selection of the correct, sequence-verified peptide is therefore non-negotiable for reproducible and translationally relevant data.

Quantitative Comparative Evidence for MAGE-A4 (230-239) Peptide in T-Cell Activation, Structural Studies, and Immunotherapy Development


Comparative In Vivo Tumor Suppression: Hybrid MA-TCR-T vs. MA-CAR-T Cells

In a direct head-to-head comparison using the MAGE-A4 (230-239)/HLA-A*02:01 complex as the target antigen, T cells engineered with a hybrid receptor incorporating TCR machinery (Hybrid MA-TCR-T) demonstrated superior in vivo antitumor activity compared to conventional CAR-T cells (MA-CAR-T) targeting the same peptide/MHC complex. In an immunodeficient mouse xenograft model, Hybrid MA-TCR-T cells significantly inhibited tumor growth more effectively than MA-CAR-T cells [1].

CAR-T cell therapy Adoptive cell transfer Solid tumor immunotherapy

High-Resolution Structural Characterization: HLA-A*0201/MAGE-A4 (230-239) Complex vs. Other MAGE Peptides

The crystal structure of HLA-A*0201 in complex with the MAGE-A4 (230-239) peptide has been determined at high resolution (1.40 Å), providing atomic-level details of peptide-MHC interactions unique to this epitope. This high-resolution structural data is critical for understanding T-cell receptor (TCR) recognition and for rational design of TCR-mimetic antibodies [1]. In contrast, other MAGE peptides, such as the shared epitope derived from MAGE-A2/A3/A4/A6/A10/A12 (p248G9), have been characterized as having low HLA-A*0201 binding affinity [2].

Structural biology Crystallography Peptide-MHC interactions

Tumor Cell Lysis Activity: MAGE-A4 (230-239)-Specific CTL Clone vs. Baseline

A CD8+ CTL clone specific for the MAGE-A4 (230-239) peptide presented by HLA-A2 was generated from healthy donor T cells. This CTL clone demonstrated specific lysis of HLA-A2-positive tumor cells that endogenously expressed MAGE-A4, including lung carcinoma and esophageal carcinoma cell lines [1]. The peptide's capacity to elicit functional CTLs capable of killing relevant tumor targets establishes its biological relevance and utility as a positive control or stimulant in T-cell assays.

Cytotoxicity CTL assay Tumor immunology

Superior Functional Performance of Hybrid MA-TCR-T Cells Over Conventional CAR-T in Repetitive Stimulation Assays

In direct comparative in vitro studies using the MAGE-A4 (230-239) peptide/MHC complex as the target, T cells engineered with a hybrid TCR-CAR construct (Hybrid MA-TCR-T) exhibited superior functional performance compared to conventional CAR-T cells (MA-CAR-T) targeting the same antigen. This superiority was most pronounced upon repetitive antigen stimulation, suggesting that the Hybrid MA-TCR-T cells are more resistant to exhaustion and maintain higher effector function over time [1].

CAR-T cell engineering T-cell exhaustion Adoptive cell therapy

High-Impact Research and Development Applications of MAGE-A4 (230-239) Peptide in Immunotherapy and Immune Monitoring


T-Cell Activation and Expansion in Immunomonitoring and Adoptive Cell Therapy Manufacturing

The MAGE-A4 (230-239) peptide is ideally suited for the in vitro stimulation and expansion of antigen-specific CD8+ T cells from HLA-A*02:01+ donors. This application is fundamental for immunomonitoring studies, where the peptide is used to pulse antigen-presenting cells (APCs) to detect and quantify MAGE-A4-specific T-cell responses via ELISpot, intracellular cytokine staining (ICS), or flow cytometry. The peptide's established capacity to elicit specific CTL responses [1] ensures reliable and reproducible assay results. Furthermore, it serves as a critical reagent in the manufacturing process of TCR-engineered T-cell therapies, where it is used to activate and expand therapeutic T cells ex vivo prior to patient infusion.

Development and Quality Control of TCR-Mimetic Antibodies and CAR-T Cell Constructs

The high-resolution crystal structure of the HLA-A*0201/MAGE-A4 (230-239) complex (1.40 Å resolution) provides a validated structural template for the rational design of TCR-mimetic antibodies and CAR constructs [2]. Researchers developing antibodies specific to the peptide/MHC complex can use the MAGE-A4 (230-239) peptide to confirm binding specificity and affinity. In the context of CAR-T cell development, the peptide is essential for evaluating the functionality of CAR-T cells engineered with such antibodies, as demonstrated by the specific recognition and lysis of MAGE-A4+ HLA-A*02:01+ tumor cells by MA-CAR-T and Hybrid MA-TCR-T cells [3].

Preclinical Evaluation of Cancer Vaccines and Combination Immunotherapies

Given its well-defined immunogenicity and the high prevalence of MAGE-A4 expression in tumors such as lung (51%) and esophageal (63%) carcinomas, as well as the high frequency of HLA-A2 in the Caucasian and Asian populations (~50%), the MAGE-A4 (230-239) peptide is a prime candidate for inclusion in peptide-based cancer vaccines [1]. Preclinical studies can utilize the peptide to monitor vaccine-induced T-cell responses and to assess the efficacy of combination regimens, such as peptide vaccination with immune checkpoint inhibitors or adoptive T-cell therapy. The peptide's established in vivo activity when targeted by optimized CAR-T cells further supports its utility in rational combination therapy design [3].

Basic Research into T-Cell Receptor (TCR) Specificity and Cross-Reactivity

The unique sequence of MAGE-A4 (230-239) and its high-resolution structural data [2] make it an excellent model epitope for investigating the molecular determinants of TCR recognition and cross-reactivity. Studies can use alanine-scanning mutagenesis or variant peptides to map critical TCR contact residues and to understand how subtle sequence variations impact T-cell activation and off-target recognition. This is particularly relevant given the finding that a broad range of amino acids within the MAGE-A4 (230-239) peptide are critical for recognition by CAR-T cells, and no cross-reactivity to analogous peptides was observed [4].

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